molecular formula C22H23NO4S B2806340 Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-44-8

Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2806340
CAS No.: 477556-44-8
M. Wt: 397.49
InChI Key: DCILFULTLLVIRH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

The synthesis of Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-aminobenzo[b]thiophene-2-carboxylate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols replace the butoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Comparison with Similar Compounds

Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

Properties

IUPAC Name

ethyl 3-[(4-butoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-3-5-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-6-7-9-18(17)28-20(19)22(25)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCILFULTLLVIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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